1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(dimethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
- 1-[3-(dimethylamino)propyl]-5-(4-bromophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance its stability and bioactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C26H29FN2O4 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29FN2O4/c1-5-15-33-20-11-12-21(17(2)16-20)24(30)22-23(18-7-9-19(27)10-8-18)29(26(32)25(22)31)14-6-13-28(3)4/h5,7-12,16,23,30H,1,6,13-15H2,2-4H3/b24-22+ |
InChI Key |
SNIANAXZAQNFCG-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)F)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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